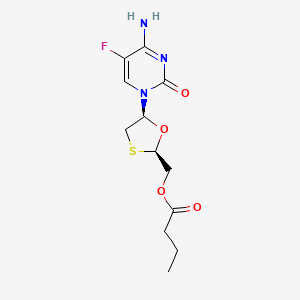
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Übersicht
Beschreibung
“N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide” is a chemical compound with the CAS number 143655-58-7 . It has a molecular weight of 235.25 and its molecular formula is C13H14FNO2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17FN2O3/c1-7-10-4-5-12 (17-8 (2)19)15 (21)14 (10)13 (6-11 (7)16)18-9 (3)20/h6,12H,4-5H2,1-3H3, (H,17,19) (H,18,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.25 and is solid in physical form . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Nguyen et al. (2003) developed a method for regioselective oxidation of N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide to produce haloindanone or halotetralone derivatives. This process is significant for the synthesis of compounds similar to N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (Nguyen et al., 2003).
Anticancer Research
- Altıntop et al. (2018) synthesized a series of oxadiazole derivatives, including one closely related to the compound , showing potential as anticancer agents and inhibitors of Akt and FAK in various cell lines. This highlights the potential therapeutic applications of N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide in cancer treatment (Altıntop et al., 2018).
Imaging Applications
- Wang et al. (2014) synthesized fluorine-18-labeled analogs of a similar compound for PET imaging, demonstrating the compound's potential use in diagnostic imaging and research (Wang et al., 2014).
Molecular Interactions and Structural Analysis
- Gouda et al. (2022) conducted a study on a similar compound, focusing on hydrogen, stacking, and halogen bonding interactions. This research provides insights into the molecular structure and interactions of N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (Gouda et al., 2022).
Herbicidal Activity
- Ming-zhi Huang (2006) synthesized derivatives of a similar compound, showing efficacy as a herbicide, indicating potential agricultural applications (Huang Ming-zhi, 2006).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
The primary target of N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.
Mode of Action
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide acts as an inhibitor of DNA topoisomerase I . It binds to the enzyme and prevents it from relieving the torsional strain in the DNA during replication and transcription. This leads to DNA damage and ultimately cell death.
Action Environment
The action, efficacy, and stability of N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other drugs or substances, and individual genetic variations. For example, the drug’s stability could be affected by storage conditions .
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methyl-8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-7-9-4-3-5-12(17)13(9)11(6-10(7)14)15-8(2)16/h6H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNRFAKPOCIEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCCC2=O)NC(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155110 | |
| Record name | N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
CAS RN |
143655-58-7 | |
| Record name | N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143655-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)